molecular formula C8H10N2O2 B1588177 N'-Hydroxy-4-methoxybenzenecarboximidamide CAS No. 5373-87-5

N'-Hydroxy-4-methoxybenzenecarboximidamide

Cat. No. B1588177
CAS RN: 5373-87-5
M. Wt: 166.18 g/mol
InChI Key: WVALRFKCJCIVBR-UHFFFAOYSA-N
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Description

“N’-Hydroxy-4-methoxybenzenecarboximidamide” is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.181 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Thermochemistry and Molecular Interactions

Methoxyphenols, closely related to N'-Hydroxy-4-methoxybenzenecarboximidamide, have been extensively studied for their strong intermolecular and intramolecular hydrogen bonding capabilities. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical studies on methoxyphenols and dimethoxybenzenes. Their research provides insight into the thermochemical properties and molecular interactions of these compounds, which could be relevant to understanding the behavior of N'-Hydroxy-4-methoxybenzenecarboximidamide in different environments (Varfolomeev et al., 2010).

Antiviral Properties

Research by Benencia and Courreges (2000) on eugenol, a compound structurally related to N'-Hydroxy-4-methoxybenzenecarboximidamide, demonstrated its antiviral activity against herpes simplex viruses. This suggests potential antiviral applications for N'-Hydroxy-4-methoxybenzenecarboximidamide or its derivatives (Benencia & Courreges, 2000).

Cancer Research

In cancer research, Miller et al. (1983) explored the carcinogenicity of various alkenylbenzene derivatives, including compounds structurally similar to N'-Hydroxy-4-methoxybenzenecarboximidamide. Understanding the carcinogenic potential of these compounds can contribute to the development of safer pharmaceuticals and chemicals (Miller et al., 1983).

Synthesis and Characterization

A. Chernova et al. (2022) studied the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a compound related to N'-Hydroxy-4-methoxybenzenecarboximidamide. Their research provides valuable information on the stability and analysis of such compounds in biological materials, which could be applicable to N'-Hydroxy-4-methoxybenzenecarboximidamide (Chernova et al., 2022).

Biomedical Applications

In the realm of biomedical applications, Allcock and Ambrosio (1996) developed pH-sensitive hydrogels using polyphosphazenes with methoxybenzene side groups. This research could be extended to explore the use of N'-Hydroxy-4-methoxybenzenecarboximidamide in similar biomedical applications, such as drug delivery systems (Allcock & Ambrosio, 1996).

ConclusionThese studies highlight the diverse scientific research applications of compounds structurally related to N'-Hydroxy-4-methoxybenzenecarboximidamide, ranging from molecular interactions and thermochemistry to potential biomedical uses. Understanding these properties and applications can provide valuable insights into the potential uses of N'-Hydroxy

Scientific Research Applications of N'-Hydroxy-4-methoxybenzenecarboximidamide

Thermochemistry and Molecular Interactions

  • Study by Varfolomeev et al. (2010) : Investigated thermochemical properties and hydrogen bonding of methoxyphenols and dimethoxybenzenes, which are structurally related to N'-Hydroxy-4-methoxybenzenecarboximidamide. This research could inform the understanding of similar bonding and thermodynamic behaviors in N'-Hydroxy-4-methoxybenzenecarboximidamide (Varfolomeev et al., 2010).

Antiviral Activity

  • Research by Benencia and Courreges (2000) : Examined the antiviral activity of eugenol, which shares structural similarities with N'-Hydroxy-4-methoxybenzenecarboximidamide, specifically against herpes simplex viruses. This suggests potential antiviral applications for N'-Hydroxy-4-methoxybenzenecarboximidamide (Benencia & Courreges, 2000).

Cancer Research

  • Investigation by Miller et al. (1983) : Explored the carcinogenic properties of various alkenylbenzene derivatives, akin to N'-Hydroxy-4-methoxybenzenecarboximidamide. Understanding the carcinogenicity of these compounds can aid in assessing the safety profile of N'-Hydroxy-4-methoxybenzenecarboximidamide in medical applications (Miller et al., 1983).

Stability and Decomposition

  • Study by Chernova et al. (2022) : Focused on the assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene, a compound related to N'-Hydroxy-4-methoxybenzenecarboximidamide. The stability and decomposition information of such compounds are crucial for pharmaceutical and industrial applications (Chernova et al., 2022).

Biomedical Applications

  • Research by Allcock and Ambrosio (1996) : Developed pH-sensitive hydrogels using polyphosphazenes with methoxybenzene side groups. This opens possibilities for N'-Hydroxy-4-methoxybenzenecarboximidamide in developing similar pH-sensitive materials for biomedical applications (Allcock & Ambrosio, 1996).

Safety And Hazards

“N’-Hydroxy-4-methoxybenzenecarboximidamide” is classified as Acute Tox. 4 (H302), Acute Tox. 4 (H312), Acute Tox. 4 (H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It’s also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

N'-hydroxy-4-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-6(3-5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVALRFKCJCIVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzamidoxime

CAS RN

5373-87-5, 1079393-88-6
Record name 4-Methoxybenzamidoxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5373-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-4-methoxy-benzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N'-hydroxy-4-methoxybenzene-1-carboximidamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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